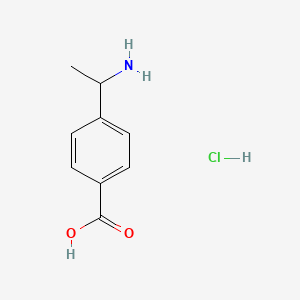

4-(1-Aminoethyl)benzoic acid hydrochloride

Beschreibung

Chemical Identity and Nomenclature

This compound exists in two enantiomeric forms, with the (R)-enantiomer being particularly well-documented in chemical literature. The compound's systematic nomenclature reflects its structural complexity and stereochemical considerations. The International Union of Pure and Applied Chemistry name for the (R)-enantiomer is 4-[(1R)-1-aminoethyl]benzoic acid hydrochloride, while the racemic mixture is designated as this compound.

The molecular identity of this compound encompasses several critical parameters that define its chemical behavior and applications. The (R)-enantiomer possesses the molecular formula C₉H₁₂ClNO₂ and exhibits a molecular weight of 201.65 grams per mole. The corresponding free acid form, without the hydrochloride salt, has the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 grams per mole. The compound's Chemical Abstracts Service registry numbers distinguish between the different forms: 1134776-39-8 for the (R)-enantiomer hydrochloride salt and 1108683-66-4 for the (R)-enantiomer free acid.

Table 1: Chemical Identity Parameters for 4-(1-Aminoethyl)benzoic Acid Derivatives

| Parameter | (R)-Enantiomer HCl Salt | (R)-Enantiomer Free Acid | Racemic Free Acid |

|---|---|---|---|

| CAS Number | 1134776-39-8 | 1108683-66-4 | 28357-95-1 |

| Molecular Formula | C₉H₁₂ClNO₂ | C₉H₁₁NO₂ | C₉H₁₁NO₂ |

| Molecular Weight | 201.65 g/mol | 165.19 g/mol | 165.19 g/mol |

| MDL Number | MFCD09832182 | MFCD06761798 | MFCD09832183 |

The structural architecture of this compound features a benzene ring substituted at the para position with both a carboxylic acid group and an aminoethyl side chain. The stereochemical configuration at the aminoethyl carbon determines the compound's enantiomeric identity, with the (R)-configuration being extensively utilized in pharmaceutical synthesis due to its specific biological activity profiles. The InChI key for the (R)-enantiomer hydrochloride salt is GNWOFSYSPMCLJU-FYZOBXCZSA-N, providing a unique digital identifier for computational chemistry applications.

The compound's nomenclature extends beyond systematic names to include various trade designations and catalog identifiers used by chemical suppliers. Alternative names include benzoic acid, 4-[(1R)-1-aminoethyl]-, hydrochloride and 4-[(1R)-1-aminoethyl]benzoic acid hydrochloride. These naming variations reflect the compound's widespread commercial availability and importance in synthetic chemistry workflows.

Historical Development and Discovery

The historical development of this compound is intrinsically linked to the broader evolution of chiral building blocks in pharmaceutical chemistry. While specific discovery dates for this particular compound are not extensively documented in the available literature, its development follows the general trajectory of amino acid derivative research that gained prominence in the late twentieth century.

The compound's emergence as a significant synthetic intermediate coincides with the increased recognition of stereochemistry's importance in drug development. The pharmaceutical industry's growing emphasis on enantiopure compounds during the 1980s and 1990s created demand for versatile chiral building blocks capable of introducing specific stereochemical elements into complex molecular frameworks. This compound emerged within this context as a valuable tool for constructing molecules with defined three-dimensional architectures.

The development of efficient synthetic routes to this compound has been closely associated with advances in asymmetric synthesis methodologies. Research efforts have focused on developing both chemical and biological approaches to access the compound in high enantiomeric purity. The compound's utility as a precursor to β-lactam antibiotics has been a driving force in optimizing its synthesis and characterization. Contemporary synthetic approaches leverage enzymatic resolution techniques and chiral auxiliary methodologies to achieve the desired stereochemical outcomes.

The compound's integration into modern synthetic chemistry workflows represents a convergence of classical organic chemistry principles with contemporary catalytic methodologies. Its development exemplifies the pharmaceutical industry's transition toward more sophisticated approaches to molecular construction, where stereochemical control and functional group compatibility are paramount considerations.

Role in Modern Organic Chemistry

This compound occupies a pivotal position in contemporary organic chemistry as a versatile chiral building block with applications spanning pharmaceutical synthesis, materials science, and biochemical research. The compound's strategic value derives from its unique combination of functional groups and stereochemical properties, enabling its incorporation into diverse synthetic pathways.

In pharmaceutical chemistry, the compound serves as a crucial intermediate in the synthesis of various therapeutic agents, particularly β-lactam antibiotics and other bioactive molecules requiring specific stereochemical configurations. The presence of both carboxylic acid and amino functionalities provides multiple points for chemical modification, allowing synthetic chemists to introduce additional molecular complexity through established organic transformations. The compound's chiral center enables the construction of enantiomerically pure drug candidates, addressing the pharmaceutical industry's stringent requirements for stereochemical purity.

Table 2: Functional Applications of this compound in Organic Synthesis

| Application Category | Specific Use | Key Advantage |

|---|---|---|

| Pharmaceutical Synthesis | β-lactam antibiotic precursor | Provides required stereochemistry |

| Asymmetric Catalysis | Chiral auxiliary | High enantiomeric purity |

| Materials Science | Polymer building block | Dual functionality |

| Biochemical Research | Enzyme substrate analog | Structural similarity to natural amino acids |

The compound's role in asymmetric synthesis extends beyond its direct incorporation into target molecules. Its use as a chiral auxiliary enables the stereoselective formation of carbon-carbon and carbon-heteroatom bonds in subsequent synthetic steps. This application leverages the compound's ability to direct the stereochemical outcome of reactions through conformational control and steric interactions with approaching reagents.

Recent developments in synthetic methodology have expanded the compound's utility in catalytic processes. Its incorporation into catalyst systems has enabled new approaches to asymmetric transformations, particularly in the context of organocatalysis and metal-catalyzed reactions. The compound's ability to serve as both a substrate and a directing group in catalytic cycles has opened new avenues for synthetic efficiency and selectivity.

The compound's significance in modern organic chemistry is further enhanced by its accessibility through multiple synthetic routes. Both chemical and biological approaches have been developed to produce the compound in high purity and yield, making it readily available for research and industrial applications. The development of scalable synthetic methods has been crucial in establishing the compound as a reliable building block for large-scale pharmaceutical manufacturing.

Contemporary research continues to explore new applications for this compound in emerging areas of chemical science. Its potential in drug delivery systems, where its dual functionality could enable the construction of sophisticated carrier molecules, represents an active area of investigation. Additionally, its use in the development of new materials with tailored properties continues to expand as synthetic methodologies become more sophisticated and accessible.

Eigenschaften

IUPAC Name |

4-(1-aminoethyl)benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-6(10)7-2-4-8(5-3-7)9(11)12;/h2-6H,10H2,1H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNWOFSYSPMCLJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187930-54-6 | |

| Record name | 1187930-54-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

4-(1-Aminoethyl)benzoic acid hydrochloride has been explored for its potential therapeutic uses:

- Neuropathic Pain Treatment : Studies indicate that this compound may modulate pain pathways, providing relief for neuropathic pain and inflammatory disorders.

- Schizophrenia Adjunct Therapy : A clinical study demonstrated that sodium benzoate, a related compound, reduced schizophrenia symptoms by 21% when administered at a dose of 1 gram per day.

Biochemical Research

The compound's ability to interact with various biological targets makes it valuable in biochemical studies:

- Enzyme Kinetics : It is used to study enzyme mechanisms and protein interactions, helping to elucidate cellular processes.

- Proteolytic Enzyme Activation : Research has shown that derivatives of benzoic acid can significantly activate proteasomal and lysosomal pathways, enhancing cellular degradation processes.

Industrial Applications

In industrial settings, this compound serves as an intermediate in the production of specialty chemicals and pharmaceuticals. Its unique properties facilitate the synthesis of various organic compounds.

Case Study 1: Schizophrenia Treatment

A clinical trial highlighted sodium benzoate's efficacy in reducing schizophrenia symptoms. Patients receiving sodium benzoate showed a significant decrease in Positive and Negative Syndrome Scale scores compared to those on placebo.

Case Study 2: Anti-Aging Properties

Research indicated that benzoic acid derivatives could counteract age-related decline in proteostasis by enhancing cathepsin functions, suggesting their potential use in anti-aging formulations.

Wirkmechanismus

The mechanism by which 4-(1-Aminoethyl)benzoic acid hydrochloride exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes and other biomolecules, influencing their activity. The molecular targets and pathways involved can vary, but the compound generally acts as a substrate or inhibitor in these processes.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparison

*Inferred from methyl ester derivative .

Research Findings and Data Trends

Table 2: Key Research Insights

Biologische Aktivität

4-(1-Aminoethyl)benzoic acid hydrochloride, a hydrochloride salt derived from 4-(1-aminoethyl)benzoic acid, is a compound characterized by its unique structural properties, including the presence of an aminoethyl group at the para position of the benzoic acid moiety. This compound has garnered attention for its diverse biological activities, making it a potential candidate for various therapeutic applications.

- Molecular Formula : C₉H₁₂ClNO₂

- Molecular Weight : 201.65 g/mol

- Solubility : Soluble in water, which enhances its bioavailability for pharmaceutical applications.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity, which may be beneficial in developing new antimicrobial agents.

- Local Anesthetic Effects : In comparative studies, compounds similar to this compound demonstrated local anesthetic effects. For instance, modifications of related benzoate compounds have been reported to exhibit effective anesthesia with low toxicity .

- Potential Therapeutic Applications : The compound has been explored for its roles in treating neuropathic pain and other inflammatory disorders. Its interactions with biological targets suggest a mechanism that could modulate pain pathways effectively.

Structure-Activity Relationship

The specific aminoethyl substitution on the benzoic acid framework contributes to the compound's distinct biological profile. This structural feature allows for selective binding to various molecular targets, including enzymes and receptors involved in pain modulation and inflammation.

Table 1: Summary of Biological Activities

Case Study: Local Anesthetic Efficacy

A study evaluating the efficacy of this compound analogs revealed that certain derivatives exhibited comparable local anesthetic effects to established agents like tetracaine and pramocaine. The study utilized various anesthesia testing methods, including surface and infiltration anesthesia, confirming low toxicity profiles for these compounds .

The mechanism by which this compound exerts its effects is believed to involve:

- Binding Affinity : Interaction with specific receptors or enzymes that modulate pain and inflammatory responses.

- Chiral Nature : The compound's chiral configuration may influence its binding efficacy and selectivity towards biological targets, enhancing its therapeutic potential.

Vorbereitungsmethoden

Impact of Stirring Speed and Reaction Time on Yield

| Embodiment | Stirring Speed (rpm) | Reaction Time (hours) | Conversion to 4-(aminomethyl)benzoic acid (%) (by LC area) |

|---|---|---|---|

| 1 | 700 | 3.5 | Lower conversion due to poor hydrogen contact |

| 2 | 2000 | 3.5 | Lower conversion due to over-oxidation or side reactions |

| 3 | 1500 | 3.5 | Optimal conversion |

| 4 | 1000 | 8.5 | Moderate conversion with longer reaction time |

Table 1: Effect of stirring speed and reaction time on catalytic hydrogenation yield

Influence of Sodium Hydroxide Concentration

The amount of sodium hydroxide in the reaction mixture significantly affects the yield and purity of the product:

- Low NaOH (<0.2 times weight of oxime): Leads to low conversion rates and increased dimer by-products.

- Optimal NaOH (0.5–1.0 times weight of oxime): Maximizes conversion and minimizes impurities.

- Excess NaOH (>1.0 times weight): Reduces hydrogen solubility, lowering the reaction rate.

| NaOH Amount (g) | Conversion Rate (%) | Dimer By-product Formation |

|---|---|---|

| 33.7 (2.4 eq) | Lower | Higher |

| 41.6 (3.0 eq) | Moderate | Moderate |

| 48.5 (3.5 eq) | Higher | Lower |

| 55.4 (4.0 eq) | Optimal | Minimal |

Table 2: Effect of NaOH concentration on hydrogenation reaction

Isolation and Formation of Hydrochloride Salt

After catalytic hydrogenation, the reaction mixture is filtered to remove the catalyst. The filtrate is then acidified with concentrated hydrochloric acid to neutralize the solution and precipitate the hydrochloride salt of 4-(1-aminoethyl)benzoic acid.

- The pH is adjusted to approximately 7 to optimize precipitation.

- The precipitate is filtered, washed, and dried under vacuum to yield a high-purity hydrochloride salt.

- This step also serves to remove residual impurities and improve product stability.

Alternative Preparation Routes and Esterification

Another method involves preparing methyl 4-(aminomethyl)benzoate via esterification of 4-(aminomethyl)benzoic acid with methanol in the presence of hydrochloric acid, followed by isolation of the methyl ester. This ester can be hydrolyzed later to regenerate the acid or converted into other derivatives.

- This process avoids intermediate isolation of the hydrochloride salt.

- It requires careful pH and temperature control to maximize yield (>85%) and minimize side reactions.

- Catalytic hydrogenation of methyl 4-cyanobenzoate or methyl 4-formylbenzoate oxime is also described for methyl ester synthesis.

Summary of Preparation Method Steps

| Step Number | Description | Key Conditions/Notes |

|---|---|---|

| 1 | Preparation of 4-carboxylbenzaldehyde or ester | Starting material for oximation |

| 2 | Oximation with hydroxylamine | Produces oxime intermediate; pH control essential |

| 3 | Catalytic hydrogenation | Pd/C catalyst, NaOH aqueous solution, 10 kg/cm² H₂, stirring 1200-2000 rpm, 3.5-8.5 h |

| 4 | Catalyst removal and acidification | Filtration, neutralization with HCl to pH ~7 |

| 5 | Isolation and drying | Filtration and vacuum drying to obtain hydrochloride salt |

Research Findings and Industrial Relevance

- The described hydrogenation method using Pd/C catalyst in alkaline aqueous medium allows for low-pressure hydrogen use, simplifying equipment requirements and reducing costs.

- Stirring speed and NaOH concentration are critical parameters for optimizing yield and purity, with detailed experimental data supporting these conclusions.

- Esterification methods provide additional routes to related intermediates, enhancing synthetic flexibility for pharmaceutical applications.

- The process is scalable and environmentally favorable compared to older methods involving harsher conditions or less selective catalysts.

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) .

- Use inert atmospheres (N₂/Ar) to prevent oxidation of the amine intermediate .

- Purify via recrystallization from ethanol/water mixtures to enhance yield and purity (>98%) .

How can the purity and structural integrity of this compound be rigorously assessed?

Basic Research Question

Analytical Workflow :

- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (70:30). Retention time ~8.2 min; UV detection at 254 nm .

- FTIR : Confirm functional groups (e.g., COO⁻ stretch at 1680–1700 cm⁻¹, NH₃⁺ bend at 1500–1600 cm⁻¹) .

- Elemental Analysis : Validate C, H, N, Cl content within ±0.3% of theoretical values .

Advanced Research Question

- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion .

- Structure Solution : Employ direct methods in SHELXS or charge-flipping in SHELXD for phase determination .

- Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Use Hirshfeld surface analysis to validate hydrogen-bonding networks (e.g., N–H···Cl interactions) .

Q. Common Pitfalls :

- Twinning : If observed, use TWINLAW in SHELXL to model twinning matrices .

- Disorder : Apply PART instructions to split disordered groups (e.g., ethyl chain) .

How should researchers address discrepancies between experimental and computational spectroscopic data?

Advanced Research Question

- Cross-Validation : Compare experimental NMR/IR with DFT-calculated spectra (e.g., Gaussian 16 at B3LYP/6-31G** level). Adjust solvent effects using PCM models .

- Dynamic Effects : For flexible moieties (e.g., aminoethyl group), perform molecular dynamics simulations to account for conformational averaging .

- X-ray Validation : Use crystallographic data as a ground truth for bond lengths/angles to refine computational models .

What safety protocols are critical for handling this compound?

Basic Research Question

- PPE : Wear nitrile gloves, sealed goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods for synthesis steps involving HCl gas or volatile solvents .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .

How can researchers design bioactivity studies to investigate its pharmacological potential?

Advanced Research Question

- Target Selection : Prioritize enzymes with carboxylate-binding pockets (e.g., metalloproteases) or amine transporters .

- Assay Design :

- Control Experiments : Include structurally similar analogs (e.g., 3-(2-aminoethyl)benzoic acid HCl) to isolate structure-activity relationships .

What storage conditions ensure long-term stability of this compound?

Basic Research Question

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis .

- Humidity : Use desiccants (silica gel) to maintain <10% relative humidity .

- Light Sensitivity : Protect from UV exposure by using amber glass vials .

How can synthetic byproducts be identified and minimized during scale-up?

Advanced Research Question

- LC-MS Screening : Detect low-abundance impurities (e.g., over-alkylated amines) with high-resolution Q-TOF instruments .

- Process Optimization :

- Reduce ethylamine excess to <1.2 equivalents to limit diethylated byproducts.

- Introduce scavenger resins (e.g., polymer-bound sulfonic acid) to trap unreacted reagents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.